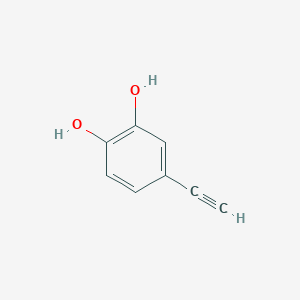

4-Ethynylbenzene-1,2-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-ethynylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQMKBWJAFJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626826 | |

| Record name | 4-Ethynylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366808-04-0 | |

| Record name | 4-Ethynylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 4-ethynylbenzene-1,2-diol

Precursor Chemistry and Starting Materials for Ethynylbenzene-1,2-diol Synthesis

The journey to synthesizing 4-ethynylbenzene-1,2-diol begins with the appropriate selection of precursor molecules. The most common starting materials are derivatives of catechol or other suitably functionalized benzene rings that can be readily converted to the target structure.

Key precursors include:

Halogenated Catechols: Compounds such as 4-bromocatechol or 4-iodocatechol are direct precursors for ethynylation reactions. The halogen atom at the 4-position serves as a handle for cross-coupling reactions to introduce the ethynyl group.

Protected Halogenated Catechols: Due to the reactivity of the hydroxyl groups, they are often protected during the synthesis. Precursors like 4-iodo-1,2-dimethoxybenzene or 1,2-bis(benzyloxy)-4-iodobenzene are frequently used.

Functionalized Catechols: Commercially available compounds like 3,4-dihydroxybenzaldehyde can be converted into suitable precursors. The aldehyde can be transformed into a leaving group or used to introduce a halogen for subsequent ethynylation.

| Precursor Type | Example Compound | Role in Synthesis |

| Halogenated Catechol | 4-Iodobenzene-1,2-diol | Direct precursor for ethynylation |

| Protected Catechol | 1,2-Dimethoxy-4-iodobenzene | Protects hydroxyl groups during coupling |

| Functionalized Catechol | 3,4-Dihydroxybenzaldehyde | Can be converted to a halogenated intermediate |

Advanced Synthetic Strategies for Ethynylarene-1,2-diols

The construction of the this compound molecule is typically achieved through modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. These strategies often necessitate the use of protecting groups and can be designed as multi-step convergent routes.

A predominant method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. harvard.edursc.org This reaction is a powerful tool for forming a bond between an aryl halide and a terminal alkyne. rsc.org

In the context of this compound synthesis, the reaction typically involves:

Aryl Halide: A protected 4-halocatechol, such as 4-iodo-1,2-dimethoxybenzene. Iodides are generally more reactive than bromides.

Alkyne: A terminal alkyne, frequently with a protecting group on the terminal carbon, such as (trimethylsilyl)acetylene (TMSA). harvard.edu This prevents self-coupling of the alkyne.

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is used. acs.org

Solvent and Base: The reaction is typically carried out in an amine solvent, such as triethylamine, which also acts as a base. acs.org

The process involves the palladium-catalyzed coupling of the aryl halide with the copper acetylide, which is formed in situ. Following the coupling, the silyl protecting group on the alkyne is removed under mild basic conditions, such as with potassium carbonate in methanol, to yield the terminal alkyne. harvard.edu

Protecting groups are essential in the synthesis of this compound to ensure that the desired reactions occur selectively. pressbooks.pub The acidic protons of the two hydroxyl groups on the catechol ring can interfere with many organometallic reactions, including the Sonogashira coupling. organic-chemistry.org

Common Protecting Groups for Diols:

Ethers: Methyl (Me), Benzyl (Bn), or Methoxymethyl (MOM) ethers are commonly used to protect the hydroxyl functions. organic-chemistry.org These are stable under the basic conditions of the Sonogashira coupling.

Silyl Ethers: Groups like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) are also effective. synarchive.com

Cyclic Acetals: For 1,2-diols, cyclic protecting groups like acetonides (from acetone) or benzylidene acetals can be employed. synarchive.com

Protecting the Alkyne:

Trialkylsilyl Groups: As mentioned, the terminal alkyne is often protected with a group like Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) to prevent side reactions and facilitate purification. harvard.edusynarchive.com

The selection of protecting groups follows an "orthogonal strategy," meaning each group can be removed under specific conditions without affecting the others, allowing for a controlled, stepwise synthesis. organic-chemistry.org For instance, a TMS group on the alkyne can be cleaved with a mild base, while benzyl ethers protecting the diol require more stringent conditions like catalytic hydrogenation for removal.

| Functional Group | Protecting Group | Deprotection Conditions |

| 1,2-Diol | Benzyl (Bn) ether | H₂, Pd/C (Hydrogenolysis) |

| 1,2-Diol | Methoxymethyl (MOM) ether | Acidic conditions |

| Terminal Alkyne | Trimethylsilyl (TMS) | Mild base (K₂CO₃, MeOH) or fluoride source (TBAF) |

A convergent synthesis approach involves preparing key fragments of the target molecule separately before combining them in the final steps. researchgate.net This strategy is often more efficient for complex molecules than a linear synthesis where the main backbone is built step-by-step.

A plausible convergent synthesis for this compound could proceed as follows:

Fragment A Preparation: A protected catechol, such as 1,2-bis(benzyloxy)-4-iodobenzene, is synthesized. This typically starts from a commercially available material like 4-iodocatechol, which is then protected.

Fragment B Preparation: The ethynylating agent, (trimethylsilyl)acetylene, is readily available.

Coupling: The two fragments are coupled using a Sonogashira reaction to form 1,2-bis(benzyloxy)-4-((trimethylsilyl)ethynyl)benzene.

Stepwise Deprotection: The TMS group is removed first using a mild base to yield the terminal alkyne. Subsequently, the benzyl protecting groups on the diol are removed via hydrogenolysis to afford the final product, this compound.

Techniques for Purification and Isolation of this compound

The final and crucial stage of the synthesis is the purification and isolation of this compound to a high degree of purity. The presence of two polar hydroxyl groups and the alkyne functionality dictates the choice of purification methods.

Chromatography is the primary tool for purifying this compound and its synthetic intermediates. researchgate.net

Column Chromatography: Silica gel column chromatography is extensively used to separate the desired product from unreacted starting materials, catalysts, and byproducts. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is employed to elute compounds based on their polarity. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is the method of choice. orgsyn.org Given the polar nature of the diol, a normal-phase setup or, more effectively, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach might be used. hawach.com Specialized columns, such as those with a diol-bonded stationary phase, are particularly effective for separating polar compounds like catechols. hawach.com These columns offer good selectivity and improved peak shapes for polar analytes. hawach.com

Recrystallization: After chromatographic purification, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be used as a final step to obtain a highly crystalline and pure product. orgsyn.org

The choice of method depends on the scale of the synthesis and the required purity of the final compound. Often, a combination of column chromatography followed by recrystallization or HPLC is necessary.

Controlled Crystallization for Purity Enhancement

Controlled crystallization is a critical purification technique in organic synthesis, employed to isolate a compound in a highly pure, solid crystalline state from a solution containing impurities. For this compound, which is a solid at room temperature, this process is essential for removing by-products, unreacted starting materials, and other contaminants that may be present after initial synthesis and workup procedures. The underlying principle relies on the differences in solubility between the desired compound and the impurities in a selected solvent or solvent system.

The process generally involves dissolving the crude this compound product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is paramount; an ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Slow, controlled cooling of the solution allows for the gradual formation of a well-ordered crystal lattice. This ordered growth selectively incorporates molecules of this compound, while excluding impurity molecules, which remain in the supernatant liquid (mother liquor). Rapid cooling is generally avoided as it can lead to the precipitation of an amorphous solid or the trapping of impurities within the crystal structure.

In some cases, a binary solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is used. The crude product is dissolved in a minimal amount of the primary solvent, and the anti-solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and subsequently cooled slowly to induce crystallization. A detailed procedure for recrystallizing a related phenolic compound involved dissolving the material in a hot solvent like diethyl ether, followed by the addition of an anti-solvent such as hexane at room temperature, and allowing the solution to stand for an extended period (e.g., 48 hours) to maximize the formation of high-purity crystals. orgsyn.org

The efficiency of the crystallization process is monitored by analyzing the purity of the resulting crystals using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination. The thermal behavior, including the melting and crystallization points, can be precisely studied using methods like Differential Scanning Calorimetry (DSC). acs.org The resulting highly pure, crystalline this compound is then separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.

The following table outlines a representative protocol for the controlled crystallization of a phenolic organic compound, illustrating the parameters that would be optimized for the purity enhancement of this compound.

Table 1: Representative Parameters for Controlled Crystallization

| Parameter | Description | Typical Value / Condition | Purpose |

|---|---|---|---|

| Solvent System | A single or binary solvent mixture selected for optimal solubility characteristics. | Dichloromethane/Hexane or Ethyl Acetate/Hexane | To dissolve the compound when hot and allow it to crystallize upon cooling, while keeping impurities dissolved. orgsyn.org |

| Dissolution Temp. | The temperature at which the crude material is dissolved in the solvent. | 40 °C to boiling point | To ensure complete dissolution and create a saturated solution. |

| Cooling Profile | The rate at which the hot solution is cooled to induce crystallization. | Slow cooling to room temperature, then potentially to 0-4 °C | To promote the formation of large, well-defined, pure crystals and prevent amorphous precipitation. orgsyn.org |

| Crystallization Time | The duration the solution is left to stand to allow for crystal growth. | 2 to 48 hours | To maximize the yield of the crystalline product. orgsyn.org |

| Isolation Method | The technique used to separate the crystals from the mother liquor. | Vacuum Filtration | To efficiently separate the solid product from the liquid containing dissolved impurities. |

| Washing Solvent | A small volume of cold solvent used to rinse the isolated crystals. | Cold Hexane | To wash away any residual mother liquor without re-dissolving a significant amount of the product. |

| Purity Analysis | Methods to confirm the purity of the final product. | HPLC, NMR, Melting Point | To verify the removal of impurities and confirm the identity and integrity of the compound. orgsyn.org |

Chemical Reactivity and Mechanistic Pathways of 4-ethynylbenzene-1,2-diol

Reactivity Profiles of the Ethynyl Moiety

The reactivity of the ethynyl group in 4-ethynylbenzene-1,2-diol is characterized by its ability to participate in a variety of transformations, largely driven by the high electron density of the carbon-carbon triple bond and the acidity of the terminal alkyne proton.

Transition Metal-Catalyzed Transformation Reactions

Transition metal catalysis plays a pivotal role in harnessing the synthetic potential of the ethynyl group in this compound, enabling a range of selective and efficient transformations.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. unacademy.comlibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to substituted arylalkynes, which are valuable intermediates in the synthesis of complex organic molecules, including natural products and functional materials. nih.govresearchgate.net

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles. libretexts.orglibretexts.org The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. unacademy.comlibretexts.org The reaction is sensitive to the nature of the halide, with reactivity generally following the trend I > Br > Cl. wikipedia.org

A key application of the Sonogashira coupling involving a catechol-derived alkyne is in the synthesis of benzofuran derivatives. For instance, the palladium-mediated cross-coupling of an ethynylcatechol with an o-haloaldehyde can lead to the formation of a functionalized benzofuran scaffold. researchgate.netmdpi.comsemanticscholar.org

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄/PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | Amine, DMF, or ether | Room Temperature to 100 °C | unacademy.comlibretexts.org |

| Nanosized MCM-41-Pd | CuI | Et₃N | Et₃N | 50 °C | nih.gov |

| Fe(acac)₃/2,2-bipyridine | CuI | Cs₂CO₃ | DMF/H₂O | 110 °C | beilstein-journals.org |

This table presents generalized conditions. Optimal conditions for this compound may vary depending on the specific coupling partner and desired product.

The catalytic dimerization of terminal alkynes, such as this compound, can lead to the formation of various unsaturated products, including enynes and butatrienes, depending on the catalyst and reaction conditions. wiley-vch.de Transition metal catalysts, particularly those based on rhodium, palladium, iron, and cobalt, are commonly employed to control the regioselectivity and stereoselectivity of the dimerization process. nih.govwiley-vch.dethieme-connect.com

The dimerization can proceed through different mechanistic pathways, leading to either head-to-tail (Markovnikov) or head-to-head (anti-Markovnikov) products. wiley-vch.de The head-to-tail dimerization yields 2,4-disubstituted enynes, while the head-to-head dimerization produces 1,4-disubstituted enynes. The formation of these products is often explained by a sequence of oxidative addition of the alkyne C-H bond to the metal center, insertion of a second alkyne molecule, and subsequent reductive elimination. wiley-vch.decsic.es

For example, rhodium-N-heterocyclic carbene catalysts have been shown to promote the head-to-tail dimerization of terminal alkynes. csic.es In contrast, certain iron and cobalt complexes can catalyze the selective formation of either E- or Z-isomers of the head-to-head dimer. nih.gov

Table 2: Catalyst Systems for the Dimerization of Terminal Alkynes

| Catalyst | Selectivity | Proposed Mechanism | Reference |

| [Rh(PMe₃)₂Cl]₂ | Head-to-tail (gem-enyne) | Oxidative addition, insertion, reductive elimination | wiley-vch.de |

| [Fe]-pincer complex | Head-to-head (Z-enyne) | Formation of a metallacyclic intermediate | nih.gov |

| Co(II) complex with tBu-ligand | Head-to-tail (gem-enyne) | Deprotonation to form a cobalt-acetylide intermediate | nih.gov |

| Pd(OAc)₂/TDMPP | Head-to-tail | Carbopalladation | wiley-vch.de |

This table illustrates the diversity of catalysts and the resulting selectivity in alkyne dimerization.

The selective hydrogenation of the ethynyl group in this compound to the corresponding alkene is a synthetically important transformation. researchgate.net The primary challenge in this process is to prevent over-hydrogenation to the fully saturated alkane. beilstein-journals.org Palladium-based catalysts are widely used for this purpose, often modified to enhance selectivity. beilstein-journals.orgresearchgate.net

The selectivity of the semi-hydrogenation is influenced by both thermodynamic and mechanistic factors. rsc.org Thermodynamic selectivity relies on the preferential adsorption of the alkyne over the alkene onto the catalyst surface. Mechanistic selectivity is achieved when the rate of hydrogenation of the adsorbed alkyne is significantly higher than that of the adsorbed alkene. rsc.org

Catalyst systems for selective alkyne hydrogenation include traditional heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and modern nanocatalysts. researchgate.net The use of cationic nickel sites confined in zeolites has also been reported for the selective hydrogenation of alkynes, proceeding through a homogeneous-like associative mechanism. chinesechemsoc.org In some cases, complex metal hydrides, such as CaPdH₂, have been shown to be effective for the semihydrogenation of alkynes to alkenes. bohrium.com

Table 3: Catalysts for Selective Alkyne Hydrogenation

| Catalyst | Key Features | Selectivity | Reference |

| Lindlar's Catalyst (Pd/CaCO₃/Pb) | Poisoned catalyst to reduce activity | High selectivity for Z-alkenes | researchgate.net |

| Pd Nanoparticles | Size and ligand effects can be tuned for selectivity | Can be highly selective depending on preparation | rsc.org |

| Ni@Y (Ni in Faujasite Zeolite) | Coordinatively unsaturated Ni(II) sites | High selectivity via an associative mechanism | chinesechemsoc.org |

| CaPdH₂ | Electron-rich hydride sites | High selectivity for semihydrogenation | bohrium.com |

The choice of catalyst and reaction conditions is crucial for achieving high selectivity in the hydrogenation of the ethynyl group of this compound.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)

The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.govnih.govfu-berlin.de This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org

The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and provides exclusively the 1,4-regioisomer. wikipedia.orgorganic-chemistry.org A ruthenium-catalyzed version (RuAAC) can yield the 1,5-triazole isomer. wikipedia.org

The mechanism of the Huisgen 1,3-dipolar cycloaddition is generally considered to be a concerted [4π + 2π] pericyclic reaction. organic-chemistry.org In contrast, the copper-catalyzed reaction is proposed to proceed through a stepwise mechanism involving the formation of a copper acetylide intermediate. organic-chemistry.org

This reaction is highly valuable for bioconjugation and the synthesis of complex molecules, including modified nucleosides. wikipedia.orgnih.gov

Table 4: Huisgen 1,3-Dipolar Cycloaddition Variants with Terminal Alkynes

| Reaction Type | Catalyst | Regioselectivity | Conditions | Reference |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Elevated temperatures | organic-chemistry.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts | 1,4-isomer | Room temperature, often in aqueous media | wikipedia.orgorganic-chemistry.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru complexes | 1,5-isomer | Can react with internal alkynes as well | wikipedia.org |

Reactions with Organoboranes and Related Reagents (e.g., Carboboration)

The ethynyl group of this compound can react with organoboron reagents in several ways, providing access to a variety of organoboron compounds that are versatile synthetic intermediates. wikipedia.orgacs.org

One important reaction is hydroboration, where a boron-hydrogen bond adds across the carbon-carbon triple bond. wikipedia.org With terminal alkynes, the use of bulky boranes like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) is often necessary to prevent double addition and to control regioselectivity, typically placing the boron atom at the terminal carbon. socratic.orgjove.com The resulting alkenylboranes can be oxidized to aldehydes or ketones, or used in cross-coupling reactions. wikipedia.orgsocratic.org

Carboboration, the addition of a boron-carbon bond across the alkyne, is another valuable transformation. Copper-catalyzed three-component reactions involving a terminal alkyne, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a carbon electrophile can lead to the formation of trisubstituted alkenylboron compounds with high regioselectivity. chemistryviews.org

Table 5: Reactions of Terminal Alkynes with Organoboranes

| Reaction Type | Reagent(s) | Key Features | Product | Reference |

| Hydroboration-Oxidation | 1. Bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov addition of H and B. Tautomerization of the intermediate enol. | Aldehyde | socratic.orgjove.com |

| Carboboration | B₂pin₂, carbon electrophile, Cu catalyst, base | Three-component coupling. High α-selectivity. | Trisubstituted alkenylboron compound | chemistryviews.org |

Reactivity of the Catechol (1,2-diol) Functional Group

The catechol, or 1,2-diol, functional group in this compound is a key determinant of its chemical reactivity. The two adjacent hydroxyl groups on the aromatic ring provide multiple sites for chemical modification and participation in a variety of reactions.

Chemical Functionalization of Hydroxyl Groups (e.g., Etherification, Esterification)

The hydroxyl groups of this compound can undergo common reactions such as etherification and esterification. These functionalizations are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Etherification: The phenolic hydroxyl groups can be converted to ethers through reactions with alkyl halides in the presence of a base. For instance, the reaction with iodomethane in the presence of potassium carbonate can yield the corresponding methoxy derivatives. researchgate.net This process demonstrates that the phenolic positions are readily functionalized. researchgate.net

Esterification: Esterification can be achieved by reacting the catechol with acyl chlorides or carboxylic acids under appropriate conditions. This reaction introduces ester functionalities, which can alter the electronic properties and reactivity of the molecule. The formation of esters from ketones through Baeyer-Villiger oxidation is another example of how functional groups can be transformed. solubilityofthings.com

The ability to functionalize the hydroxyl groups is essential for synthesizing derivatives with tailored properties for applications in materials science and medicinal chemistry.

Electrochemical and Chemical Oxidation-Reduction Pathways

The catechol moiety is redox-active, meaning it can readily undergo oxidation and reduction reactions. This property is central to its role in various chemical and biological processes.

Chemical Oxidation: this compound can be oxidized to the corresponding o-quinone using various oxidizing agents. Common oxidants include potassium permanganate and chromium trioxide. Chemical oxidation can also be employed as a pretreatment to enhance the biodegradability of industrial wastewaters containing complex organic compounds. omu.edu.tr Advanced oxidation processes (AOPs) like those involving ozone, hydrogen peroxide (Fenton's reagent), or UV irradiation are powerful methods for the oxidation of organic pollutants. omu.edu.trwikipedia.org

Electrochemical Oxidation: The electrochemical oxidation of 1,2-diols has been studied extensively. psu.edu In the presence of a suitable mediator and catalyst, such as a copper(II) complex, 1,2-diols can be electrochemically oxidized. psu.edu This method can be applied to the kinetic resolution of racemic diols, yielding optically active compounds with good enantioselectivity. psu.edu The redox behavior of related catechol-containing molecules is influenced by factors such as solvent and the presence of other functional groups. nih.gov The electrochemical oxidation of alkenes to 1,2-diols is a fundamental transformation. chemrxiv.orgnih.gov

The redox properties of this compound are fundamental to its potential applications in areas such as electrochemical sensing and as a building block for redox-active materials. rsc.orgresearchgate.net

Condensation Reactions for Cyclic Structure Formation (e.g., Spiroborate Synthesis)

The adjacent hydroxyl groups of the catechol unit are well-suited for condensation reactions to form cyclic structures. A notable example is the formation of spiroborates.

Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water. chemguide.uk In the context of this compound, the two hydroxyl groups can react with a suitable boron source, such as boric acid or a borate ester, to form a five-membered ring containing boron. When a bifunctional linker is used that also contains a catechol unit, a double-stranded spiroborate helicate can be synthesized. rsc.org These structures are of interest for their unique chiroptical properties and potential applications in molecular recognition and catalysis. The formation of spiroborate complexes has also been shown to enhance the electrochemical stability of redox-active molecules for applications like lithium storage. rsc.org

Investigation of Cascade and Rearrangement Reactions Involving Dual Functionalities

The presence of both a catechol and an ethynyl group on the same benzene ring allows for the investigation of cascade and rearrangement reactions, where both functional groups participate in a sequential or concerted manner to form complex molecular architectures. mdpi.comsemanticscholar.org

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, are processes where a single synthetic operation generates a complex product through a series of intramolecular reactions. mpg.de The dual functionalities of this compound make it an ideal substrate for designing such transformations. For example, a palladium-catalyzed coupling reaction between an ethynylcatechol and an o-haloaldehyde can lead to the formation of a benzofuran ring system. researchgate.netmdpi.comsemanticscholar.org This type of reaction has been utilized in the synthesis of various functionalized benzofurans. researchgate.netmdpi.comsemanticscholar.org Gold-catalyzed cascade cyclizations of molecules containing both amine and alkyne functionalities have also been reported to produce complex N-heterocycles. mpg.de

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. berhamporegirlscollege.ac.inmvpsvktcollege.ac.innumberanalytics.com While specific rearrangement reactions directly involving this compound are not extensively documented in the provided search results, the general principles of rearrangement reactions in organic chemistry can be applied. For instance, carbocation rearrangements, such as hydride shifts, occur to form more stable carbocation intermediates. masterorganicchemistry.com The Pinacol rearrangement, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, is a classic example of a rearrangement involving a diol functionality. berhamporegirlscollege.ac.in The presence of the ethynyl group could potentially influence the migratory aptitude of adjacent groups in such rearrangements.

The investigation of these complex reactions involving both the catechol and ethynyl functionalities opens up avenues for the efficient synthesis of novel polycyclic and heterocyclic compounds with potential applications in various fields of chemistry.

Spectroscopic and Advanced Structural Characterization of 4-ethynylbenzene-1,2-diol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 4-ethynylbenzene-1,2-diol. Each technique offers unique information that, when combined, provides a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the acetylenic proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing ethynyl group. The hydroxyl protons typically appear as broad singlets, and their chemical shift can be solvent-dependent due to hydrogen bonding. nih.govliverpool.ac.uk The terminal acetylenic proton is expected to have a characteristic chemical shift. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org Key resonances would include those for the two carbons of the ethynyl group, the four aromatic carbons bearing hydroxyl and ethynyl substituents, and the two unsubstituted aromatic carbons. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. nih.govhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetylenic C-H | ~3.0 | ~83 (C≡CH) |

| Acetylenic C-C | - | ~77 (C≡CH) |

| Aromatic C-H | 6.7 - 7.0 | 115 - 125 |

| Aromatic C-OH | - | 143 - 145 |

| Aromatic C-C≡CH | - | ~118 |

| Hydroxyl O-H | 5.0 - 6.0 (broad) | - |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. acs.org

Key expected absorptions include:

O-H Stretching: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from intermolecular hydrogen bonding. adichemistry.comdocbrown.info

≡C-H Stretching: A sharp, and typically strong, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond stretch. libretexts.orgpressbooks.pubjove.com

C≡C Stretching: A weak to medium, sharp absorption band in the range of 2260-2100 cm⁻¹ corresponds to the carbon-carbon triple bond (C≡C) stretch. orgchemboulder.comjove.com

C=C Aromatic Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations. docbrown.infolibretexts.org

C-O Stretching: A strong absorption band in the 1260-1000 cm⁻¹ range is due to the C-O stretching of the phenolic hydroxyl groups. adichemistry.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |

| Acetylenic C-H | Stretching | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Phenolic C-O | Stretching | 1260 - 1000 | Strong |

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. wiley-vch.dersc.org For C₈H₆O₂, the expected exact mass would be approximately 134.03678 Da. nih.gov This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, phenols often exhibit characteristic fragmentation patterns, including the loss of CO (M-28) and HCO (M-29). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. libretexts.org The aromatic ring and the conjugated ethynyl group in this compound constitute a chromophore that absorbs UV light. The spectrum is expected to show absorptions corresponding to π → π* transitions. masterorganicchemistry.com The presence of the hydroxyl groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylacetylene. The electronic spectra of catechol and its derivatives often exhibit multiple bands. nih.govrsc.orgacs.orgresearchgate.netup.ac.za The exact position and intensity of these bands are sensitive to the solvent environment.

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. nih.gov This technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. researchgate.netresearchgate.net Analysis of catechol derivatives often reveals extensive hydrogen bonding networks. jst.go.jp The crystal structure would confirm the planarity of the benzene ring and the linear geometry of the ethynyl group.

Advanced Analytical Methods for Purity Assessment and Isomer Differentiation

Beyond initial identification, advanced analytical methods are crucial for assessing the purity of this compound and differentiating it from its isomers, such as 3-ethynylbenzene-1,2-diol or other substituted catechols. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. By using an appropriate stationary phase (e.g., C18) and a suitable mobile phase, it is possible to separate this compound from impurities and its isomers based on differences in their polarity and interaction with the stationary phase. bldpharm.com The retention time and peak purity analysis from HPLC provide a quantitative measure of the compound's purity. Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) can also be employed for separation and identification, particularly for volatile derivatives. The combination of chromatographic separation with spectroscopic detection (e.g., HPLC-UV or HPLC-MS) provides a powerful method for both purity assessment and unambiguous isomer differentiation. google.com

Theoretical and Computational Chemistry Investigations of 4-ethynylbenzene-1,2-diol

Electronic Structure and Chemical Bonding Analysis

The electronic structure of 4-ethynylbenzene-1,2-diol is characterized by the interplay between the aromatic catechol ring and the appended ethynyl group. The π-system of the benzene ring is extended by the π-orbitals of the ethynyl moiety, leading to a delocalized electron density across the molecule. This conjugation influences the molecule's reactivity and its spectroscopic properties.

Computational studies, often employing Density Functional Theory (DFT), provide a detailed picture of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's behavior in chemical reactions. For molecules with similar conjugated systems, the HOMO and LUMO are typically delocalized over the aromatic core and the substituent groups. longdom.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to dissect the electronic structure. nih.gov NBO analysis can quantify the interactions between filled and unfilled orbitals, providing insight into hyperconjugative and stereoelectronic effects that stabilize the molecule. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring and the ethynyl group can be elucidated.

Computational Elucidation of Reaction Mechanisms and Pathways

For example, the ethynyl group can participate in various reactions, such as cycloadditions and coupling reactions. acs.org Computational studies can help predict the regioselectivity and stereoselectivity of these reactions. The Bergman cyclization, a key reaction of enediyne systems, could be a potential pathway for derivatives of this compound, and computational methods can be used to study the energetics and feasibility of such transformations. csus.edu

Similarly, the catechol moiety can undergo oxidation to form a quinone, a reaction that is often central to the biological activity of related compounds. DFT calculations can model these oxidation processes, providing insights into the reaction energetics and the structure of the resulting quinone species.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The conformational flexibility of this compound primarily revolves around the orientation of the two hydroxyl groups on the benzene ring and the rotation of the ethynyl group. While the ethynyl group's rotation is relatively free, the orientation of the hydroxyl groups is influenced by both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the two adjacent hydroxyl groups. This interaction can influence the molecule's preferred conformation and its chemical properties. Computational methods can be used to calculate the relative energies of different conformers and to quantify the strength of the intramolecular hydrogen bond. nih.govstackexchange.com

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound can form extensive hydrogen bonding networks. scispace.com The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the π-system of the ethynyl group and the benzene ring can also participate in weaker C-H···π interactions. researchgate.net These intermolecular forces play a crucial role in determining the crystal packing and the physical properties of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. academie-sciences.frliverpool.ac.uk By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. These calculations are sensitive to the molecular geometry, and thus, accurate conformational analysis is a prerequisite for reliable predictions. nih.gov The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing nature of the ethynyl group. ucl.ac.uk

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are instrumental in predicting the electronic and optical properties of molecules like this compound. longdom.org These properties are a direct consequence of the molecule's electronic structure.

Electronic Properties: Parameters such as the ionization potential and electron affinity can be calculated, providing insights into the molecule's redox behavior. The calculated HOMO and LUMO energies are also key indicators of its electronic properties. researchgate.net

Optical Properties: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. longdom.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The conjugation between the catechol ring and the ethynyl group is expected to result in absorption bands in the ultraviolet-visible region.

Table of Predicted Spectroscopic and Electronic Properties (Illustrative)

| Property | Predicted Value | Method |

| ¹H NMR Chemical Shift (Aromatic H) | 6.5 - 7.2 ppm | DFT/B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (Aromatic C-OH) | 140 - 150 ppm | DFT/B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (Ethynyl C) | 80 - 90 ppm | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.0 - 6.0 eV | DFT/B3LYP/6-31G(d) |

| λmax (UV-Vis) | 280 - 300 nm | TD-DFT/B3LYP/6-31G(d) |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods and basis sets.

Design and Synthesis of Derivatives and Analogues of 4-ethynylbenzene-1,2-diol

Modifications at the Ethynyl Position for Functional Diversification (e.g., Triazole Formation)

The terminal alkyne of 4-ethynylbenzene-1,2-diol is a versatile functional group that can undergo a variety of chemical transformations. One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings. acs.org This reaction involves treating the ethynylbenzene-1,2-diol with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted triazole. A related reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), can be employed to produce the 1,5-disubstituted triazole regioisomer. acs.org

The formation of triazoles from this compound introduces a stable, aromatic, five-membered heterocyclic ring into the molecular structure. acs.org This modification significantly alters the parent molecule's properties by introducing additional hydrogen bonding capabilities, altering its polarity, and extending its conjugation system. The specific properties of the resulting triazole derivative can be further fine-tuned by varying the substituent on the azide starting material. For instance, the synthesis of a series of 1,5-disubstituted 1,2,3-triazole analogues of combretastatin A-4, a potent anticancer agent, has been reported, where different aryl groups were introduced via the azide. mdpi.com

Beyond triazole formation, the ethynyl group can participate in other coupling reactions, such as the Sonogashira coupling, which involves the reaction of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. rsc.org This reaction is instrumental in the synthesis of extended π-conjugated systems.

Table 1: Examples of Reactions at the Ethynyl Position

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic azide, Ru catalyst | 1,5-Disubstituted 1,2,3-triazole |

Introduction of Substituents on the Benzene Ring to Modulate Properties

Altering the substitution pattern on the benzene ring of this compound provides another powerful avenue for modulating its chemical and physical properties. The introduction of various functional groups can influence the molecule's electronic nature, solubility, and intermolecular interactions.

The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact the electron density of the catechol and ethynyl moieties. For example, the introduction of alkyl, alkoxy, or thioalkoxy groups can enhance the electron-donating character of the ring, while nitro or halide substituents would have an electron-withdrawing effect. google.com These modifications can influence the acidity of the hydroxyl groups and the reactivity of the ethynyl group.

In the context of developing materials with specific optical properties, such as those for light-emitting diodes, the introduction of substituents on the phenyl ring is a key strategy. For instance, in a series of 9,9'-spirobifluorene compounds substituted with ethynylbenzene fragments, the position and nature of the substituents were found to significantly influence the photophysical properties. acs.org The introduction of additional phenyl rings or other aromatic systems can extend the π-conjugation, leading to shifts in the absorption and emission spectra. acs.org

The synthesis of such substituted analogues typically involves multi-step sequences starting from appropriately substituted precursors. For example, the synthesis of a 1,2-bis(2,2':6',2''-terpyridin-4'-yl-ethynyl)benzene ligand began with the ethynylation of 1,2-dibromobenzene. uoc.gr Similarly, the synthesis of dinitro-bis-1,2,4-triazole-1,1'-diol highlights the introduction of nitro groups to enhance energetic properties. nih.gov

Table 2: Examples of Benzene Ring Substituents and Their Potential Effects

| Substituent | Potential Effect |

|---|---|

| Alkyl/Alkoxy | Increased electron density, enhanced solubility in nonpolar solvents |

| Nitro (NO₂) | Decreased electron density, potential for energetic materials |

| Halogen (F, Cl, Br) | Modified electronic properties and reactivity |

Chemical Derivatization of the Hydroxyl Groups (e.g., Protected Diols, Ethers)

The two hydroxyl groups of this compound are reactive sites that can be readily derivatized to form ethers, esters, or to be protected during multi-step syntheses. The choice of derivatization strategy depends on the desired properties of the final product.

Protected Diols: In many synthetic routes, it is necessary to temporarily block the reactivity of the hydroxyl groups to prevent them from interfering with reactions at other sites of the molecule. google.com This is achieved by converting them into protected diols. A variety of protecting groups can be employed, with silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) being common choices due to their ease of formation and selective removal under specific conditions. harvard.edu For example, methoxymethyl (MOM) ethers can also be used for protection. organic-chemistry.org The selective protection of one hydroxyl group over the other can also be achieved, leading to asymmetrically functionalized derivatives.

Ethers and Esters: The conversion of the hydroxyl groups to ethers or esters is a common strategy to modify the solubility, and electronic properties of the molecule. Etherification, for instance, by reaction with alkyl halides in the presence of a base, replaces the acidic protons of the hydroxyl groups and can introduce long alkyl chains to enhance solubility in organic solvents. Esterification, through reaction with acyl chlorides or carboxylic anhydrides, introduces carbonyl functionalities which can act as hydrogen bond acceptors and influence the molecule's packing in the solid state.

The synthesis of these derivatives often involves standard organic chemistry transformations. For instance, the formation of ethers can be achieved via the Williamson ether synthesis. The synthesis of monoprotected 1,2-diols can be accomplished through various methods, including the ring-opening of epoxides or the hydroboration of silyl enol ethers. organic-chemistry.org

Table 3: Common Derivatizations of the Hydroxyl Groups

| Derivative Type | Reagents | Purpose |

|---|---|---|

| Silyl Ethers | Silyl chlorides (e.g., TMSCl, TBDMSCl) | Protection of hydroxyl groups |

| Methoxymethyl (MOM) Ethers | MOMCl | Protection of hydroxyl groups |

| Alkyl Ethers | Alkyl halides, base | Increased lipophilicity, removal of acidic protons |

Synthesis of Oligomeric and Polymeric Architectures Incorporating Ethynylbenzene-1,2-diol Units

The bifunctional nature of this compound, with its polymerizable ethynyl group and reactive catechol moiety, makes it an attractive building block for the synthesis of oligomers and polymers. google.com These macromolecules can exhibit unique electronic, optical, and material properties derived from the regular incorporation of the ethynylbenzene-1,2-diol unit.

The polymerization of ethynyl-substituted aromatic compounds can lead to the formation of poly(phenylene ethynylene)s (PPEs) and other conjugated polymers. researchgate.net These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their ability to conduct charge and emit light. researchgate.net The synthesis of such polymers often employs cross-coupling reactions like the Sonogashira coupling, which can be used to link monomer units together. mdpi.com

The catechol moiety of the repeating unit provides a site for further functionalization or can be involved in the polymerization process itself. For example, acid-catalyzed polymerization of phenyl ethane-1,2-diol has been shown to produce poly(phenylene vinylene), demonstrating the potential for the diol functionality to participate in polymerization reactions. chemrxiv.org The hydroxyl groups can also be used to attach the polymer to surfaces or to create cross-linked networks.

The design of the polymer architecture can be controlled to produce linear, branched, or even star-shaped polymers. rsc.org The properties of the resulting polymer, such as its solubility, molecular weight, and electronic band gap, can be tuned by the choice of co-monomers and the polymerization conditions. mdpi.com For instance, the incorporation of flexible alkyl or alkoxy chains can improve the solubility and processability of the resulting polymers.

The synthesis of oligomeric structures, which are shorter, well-defined chains of repeating units, is also an important area of research. These oligomers serve as models for understanding the properties of the corresponding polymers and can self-assemble into well-ordered nanostructures. chinesechemsoc.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-Ethynylbenzene-1,2-diol in solution-phase studies?

- Methodological Answer : Use infrared (IR) spectroscopy to identify hydroxyl and ethynyl functional groups, complemented by UV-Vis spectrometry to monitor electronic transitions and reaction intermediates. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, particularly for distinguishing between tautomeric forms. High-resolution mass spectrometry (HRMS) should validate molecular weight and purity. Solvent effects on spectral properties can be modeled using empirical equations for dissociation constants in mixed solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement strict containment measures due to structural analogs like benzene-1,2-diol showing genotoxic potential (classified as Muta 2). Use in vitro Ames tests and micronucleus assays to screen for DNA reactivity. Personal protective equipment (PPE) and fume hoods are mandatory, as exposure may exceed thresholds for DNA-reactive mutagens (e.g., TTC: 0.15 µg/day). Monitor metabolites via LC-MS to assess bioactivation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics of this compound under varying pH conditions?

- Methodological Answer : Design pH-dependent kinetic studies to isolate protonation effects on reaction intermediates. For example, in chromium(VI)-mediated oxidations (analogous to ethane-1,2-diol systems), ester formation and protonated intermediate decomposition are pH-sensitive steps. Use global analysis of time-resolved UV-Vis spectra to deconvolute overlapping absorption bands and validate rate constants via singular value decomposition (SVD) .

Q. What catalytic systems enhance the oxidative stability of this compound derivatives?

- Methodological Answer : Ruthenium-based catalysts promote selective oxidation while minimizing side reactions. For example, hydrohydroxyalkylation with cis-1,2-diols under Ru catalysis improves yield and stereocontrol. Pair with micellar media (e.g., SDS surfactants) to stabilize reactive intermediates and reduce aggregation. Monitor catalytic efficiency via turnover frequency (TOF) measurements under inert atmospheres .

Q. How do solvent systems influence the dissociation constants of this compound in mixed organic-aqueous media?

- Methodological Answer : Apply empirical models (e.g., Fuoss-Hsia equation) to correlate dissociation constants (K) with solvent composition (X) and temperature (T). For ethane-1,2-diol–water systems, K decreases by ~8% per 10°C rise in temperature. Use ternary phase diagrams and 3D surface plots to predict solubility and reactivity in novel solvent blends .

Q. What experimental models validate the biological activity of this compound derivatives?

- Methodological Answer : Use CaOx urolithiasis models (e.g., ethane-1,2-diol-induced nephrotoxicity in rodents) to assess renal interactions. For antimicrobial studies, compare bioactivity against Allylpyrocatechol derivatives (PubChem ID 292101) via disk diffusion assays. Validate target engagement using crystallographic fragment screening (e.g., CtFDO oxidoreductase) to identify binding motifs .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the genotoxicity of benzene-1,2-diol analogs like this compound?

- Methodological Answer : Discrepancies arise from metabolite variability (e.g., oxalic acid vs. glyoxylic acid pathways) and exposure routes (oral vs. dermal). Reconcile data by standardizing in vivo models (e.g., OECD guidelines) and using human hepatocyte co-cultures to mimic hepatic metabolism. Cross-reference ECHA classifications with TTC-based risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。